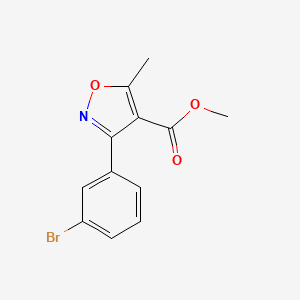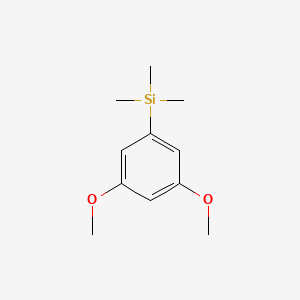
(3,5-Dimethoxyphenyl)(trimethyl)silane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3,5-DIMETHOXYPHENYL)TRIMETHYLSILANE, also known as 1-[(Trimethylsilyl)ethynyl]-3,5-dimethoxybenzene, is an organic compound with the molecular formula C13H18O2Si. It is a derivative of phenyltrimethylsilane, where the phenyl ring is substituted with two methoxy groups at the 3 and 5 positions. This compound is used as an intermediate in organic synthesis and has applications in various fields of scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3,5-DIMETHOXYPHENYL)TRIMETHYLSILANE typically involves the reaction of 3,5-dimethoxyphenylacetylene with trimethylsilyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in methanol at room temperature for about 2 hours. The product is then purified by silica gel column chromatography using petroleum ether as the eluent .
Industrial Production Methods
While specific industrial production methods for (3,5-DIMETHOXYPHENYL)TRIMETHYLSILANE are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reactors, and employing continuous flow techniques to enhance yield and efficiency.
化学反応の分析
Types of Reactions
(3,5-DIMETHOXYPHENYL)TRIMETHYLSILANE undergoes various types of chemical reactions, including:
Hydrosilylation: Addition of silicon-hydrogen bonds to unsaturated organic compounds.
Oxidation: Conversion of the trimethylsilyl group to a hydroxyl group.
Substitution: Replacement of the trimethylsilyl group with other functional groups.
Common Reagents and Conditions
Hydrosilylation: Catalyzed by transition metals such as platinum or rhodium.
Oxidation: Typically performed using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Substitution: Achieved using nucleophiles such as fluoride ions from potassium fluoride or tetrabutylammonium fluoride.
Major Products
Hydrosilylation: Produces silylated alkanes or alkenes.
Oxidation: Yields 3,5-dimethoxyphenylacetylene.
Substitution: Forms various substituted phenyl derivatives depending on the nucleophile used.
科学的研究の応用
(3,5-DIMETHOXYPHENYL)TRIMETHYLSILANE has several applications in scientific research:
Biology: Employed in the study of enzyme mechanisms and as a probe for investigating biological pathways.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of (3,5-DIMETHOXYPHENYL)TRIMETHYLSILANE involves its ability to act as a hydride donor or radical initiator in various chemical reactions. The trimethylsilyl group enhances the stability of intermediates and facilitates the formation of desired products. The compound’s effects are mediated through interactions with molecular targets such as enzymes and receptors, influencing biochemical pathways and cellular processes .
類似化合物との比較
Similar Compounds
Phenyltrimethylsilane: Lacks the methoxy groups, making it less reactive in certain reactions.
3,5-Dimethoxyphenylacetylene: Similar structure but without the trimethylsilyl group, leading to different reactivity and applications.
Trimethylsilylacetylene: Contains the trimethylsilyl group but lacks the aromatic ring, resulting in distinct chemical properties.
Uniqueness
(3,5-DIMETHOXYPHENYL)TRIMETHYLSILANE is unique due to the presence of both methoxy and trimethylsilyl groups, which confer specific reactivity and stability. This combination allows it to participate in a wide range of chemical reactions and makes it a valuable intermediate in organic synthesis.
特性
CAS番号 |
17988-28-2 |
|---|---|
分子式 |
C11H18O2Si |
分子量 |
210.34 g/mol |
IUPAC名 |
(3,5-dimethoxyphenyl)-trimethylsilane |
InChI |
InChI=1S/C11H18O2Si/c1-12-9-6-10(13-2)8-11(7-9)14(3,4)5/h6-8H,1-5H3 |
InChIキー |
LPAACDPLYZJUAO-UHFFFAOYSA-N |
正規SMILES |
COC1=CC(=CC(=C1)[Si](C)(C)C)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



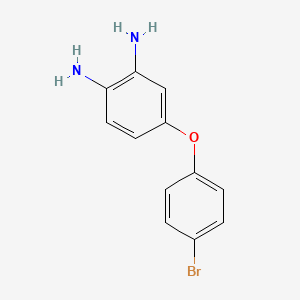
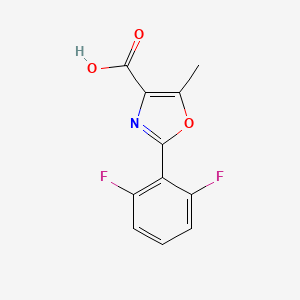
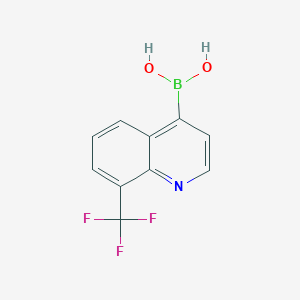
![7-Chloro-2-[4-(3-methoxyazetidin-1-yl)cyclohexyl]-2,4-dimethylbenzo[d][1,3]dioxole-5-carboxylic Acid](/img/structure/B13698688.png)
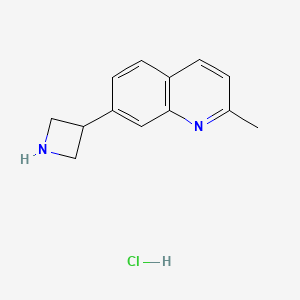
![1-[(1-Boc-4-piperidyl)methyl]pyrazole-3-boronic Acid](/img/structure/B13698707.png)
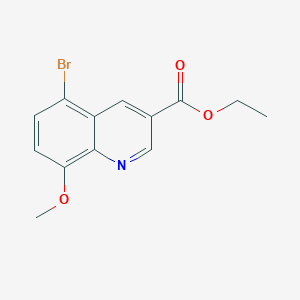
![4-Ethynyl-1-[(3-methylcyclobutyl)methyl]pyrazole](/img/structure/B13698730.png)
![1-Nitrodibenzo[b,d]thiophene-4-boronic Acid Pinacol Ester](/img/structure/B13698737.png)
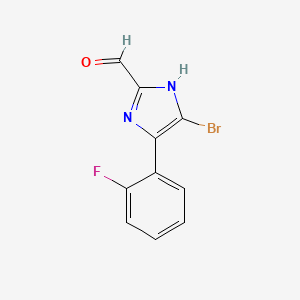
![Ethyl 8-Methoxy-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxylate](/img/structure/B13698755.png)

